molecular formula C15H13NO3 B410620 [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate

[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate

Cat. No.: B410620
M. Wt: 255.27g/mol
InChI Key: SBSNFTNBYLAUII-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyimino group attached to the phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate typically involves the esterification of 3-methyl-benzoic acid with 4-(hydroxyimino-methyl)-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active components, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydroxyimino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27g/mol

IUPAC Name

[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C15H13NO3/c1-11-3-2-4-13(9-11)15(17)19-14-7-5-12(6-8-14)10-16-18/h2-10,18H,1H3/b16-10+

InChI Key

SBSNFTNBYLAUII-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/O

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NO

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NO

Origin of Product

United States

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